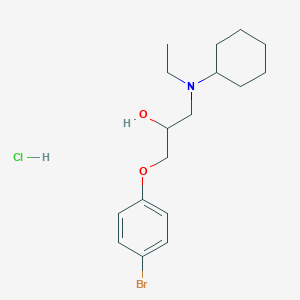
1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in medicinal chemistry for their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions. This compound is characterized by the presence of a bromophenoxy group, a cyclohexyl(ethyl)amino group, and a propanol backbone, making it a unique molecule with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride typically involves multiple steps:
-
Formation of the Bromophenoxy Intermediate:
Starting Material: 4-Bromophenol
Reaction: 4-Bromophenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(4-Bromophenoxy)-2,3-epoxypropane.
Conditions: The reaction is carried out under reflux conditions with continuous stirring.
-
Amination Reaction:
Starting Material: 1-(4-Bromophenoxy)-2,3-epoxypropane
Reaction: The epoxy intermediate is then reacted with cyclohexyl(ethyl)amine to form 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol.
Conditions: This step is typically performed at elevated temperatures to facilitate the ring-opening of the epoxide and the formation of the amino alcohol.
-
Formation of Hydrochloride Salt:
Starting Material: 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol
Reaction: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Conditions: This step is usually performed at room temperature with the addition of an aqueous hydrochloric acid solution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.
Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: Used in the development of beta-blockers for the treatment of cardiovascular diseases such as hypertension and arrhythmias.
Pharmacology: Studied for its interactions with beta-adrenergic receptors and its effects on heart rate and blood pressure.
Biochemistry: Utilized in research on receptor-ligand interactions and signal transduction pathways.
Industrial Chemistry: Employed as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The compound exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of cardiovascular functions. By blocking these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This mechanism is beneficial in the treatment of conditions such as hypertension and arrhythmias.
Comparison with Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta1-blocker used for similar therapeutic purposes.
Metoprolol: Another beta1-selective blocker with a different pharmacokinetic profile.
Uniqueness: 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties such as receptor selectivity and metabolic stability. Its bromophenoxy group and cyclohexyl(ethyl)amino moiety differentiate it from other beta-blockers, potentially offering unique therapeutic advantages.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO2.ClH/c1-2-19(15-6-4-3-5-7-15)12-16(20)13-21-17-10-8-14(18)9-11-17;/h8-11,15-16,20H,2-7,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCFVABMGDVNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=C(C=C1)Br)O)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

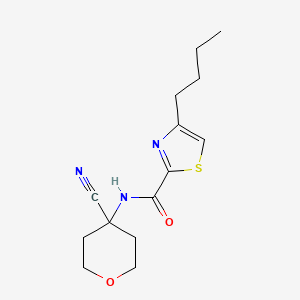
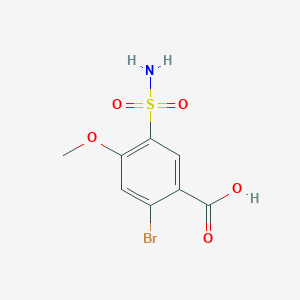
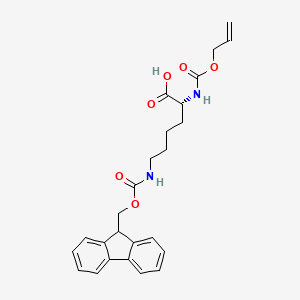
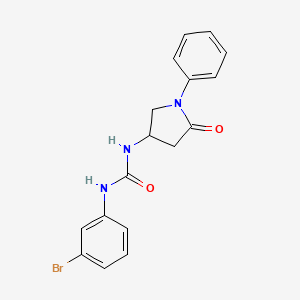
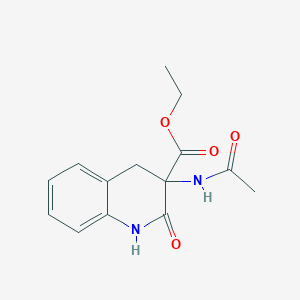
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2875227.png)
![1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2875228.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2875229.png)
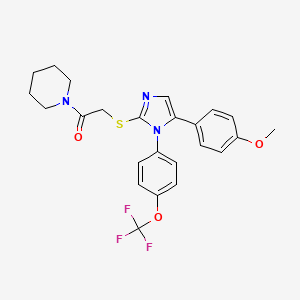
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2875233.png)
![Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride](/img/structure/B2875235.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2875236.png)
![2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875237.png)
